molecular formula C10H14N2O4 B2990547 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate CAS No. 1820607-83-7

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate

Cat. No. B2990547
CAS RN: 1820607-83-7
M. Wt: 226.232
InChI Key: BVQUOORGRDGCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate is a chemical compound with the molecular formula C10H15N3O4 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate consists of a pyrazole ring fused with a carboxylate group . The InChI code for this compound is 1S/C10H15N3O4/c1-10(2,3)17-9(15)13-5-6(11)7(12-13)8(14)16-4/h5H,11H2,1-4H3 .


Physical And Chemical Properties Analysis

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate is a solid substance . It has a molecular weight of 241.25 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate: is a valuable building block in organic synthesis. Its pyrazole core is a crucial component in the construction of various heterocyclic compounds. Researchers utilize this compound for synthesizing novel organic molecules that could have potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its derivatives are explored for their biological activities, such as anti-inflammatory, analgesic, and antipyretic properties. The tert-butyl group in particular may enhance the lipophilicity of the molecule, potentially improving its drug-like properties .

Material Science

The compound’s robust structure makes it suitable for creating materials with specific properties. For instance, it can be used to synthesize polymers or co-polymers that exhibit high thermal stability and chemical resistance, which are desirable traits in materials used for high-performance applications .

Catalysis

1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate: can act as a ligand for metal catalysts. These catalysts are employed in various chemical reactions, including coupling reactions like the Suzuki and Heck reactions, which are pivotal in the synthesis of complex organic compounds .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents. Its well-defined structure allows for precise quantification and identification in complex mixtures, aiding in the analysis of substances in various samples .

Agricultural Chemistry

The pyrazole moiety is a common feature in many agrochemicals. Derivatives of 1-Tert-butyl 3-methyl pyrazole-1,3-dicarboxylate could be synthesized to create new pesticides or herbicides, contributing to the development of more effective and safer agricultural products .

Safety and Hazards

This compound is classified as an irritant . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl pyrazole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-5-7(11-12)8(13)15-4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQUOORGRDGCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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